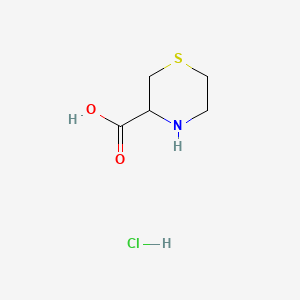

(R)-2-Hydroxy-4-phenylbutenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves detailing properties like the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Applications in Pharmaceutical Production :

- It's a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, as demonstrated in methods for its synthesis via enantioselective reduction of the corresponding α-ketoacid (Schmidt et al., 1992).

- Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase has been reported. This biocatalytic approach offers an efficient synthesis method for this valuable intermediate (Wang et al., 2018).

- A novel method for producing enantiomerically pure hydroxycarboxylic acids, including (R)-2-hydroxy-4-phenylbutyric acid, has been developed using microbial polyester polyhydroxyalkanoates (Lee et al., 1999).

Chemical and Biochemical Methods of Synthesis :

- Research on direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids, a method useful for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, a common intermediate for ACE inhibitors (Zhu et al., 2010).

- The optimization of technological conditions for synthesizing 2-hydroxy-4-phenylbutanoic acid was explored, focusing on reaction conditions like temperature, time, and catalyst concentration (Xiu-li, 2010).

Enzymatic Synthesis and Deracemization :

- Enzymatic procedures have been developed for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, including the use of D-lactate dehydrogenase from Leuconostoc mesenteroides (Bradshaw et al., 1991).

- Deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid using a racemase-lipase two-enzyme system to produce either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid, important for ACE-inhibitors (Larissegger-Schnell et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-hydroxy-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGWKQRHPWUSNY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=C[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-4-phenylbutenoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)